molecular formula C10H15NO3 B6218314 tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate CAS No. 2751610-42-9

tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate

Cat. No.: B6218314
CAS No.: 2751610-42-9
M. Wt: 197.23 g/mol
InChI Key: MSZFVIKWKKQAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C10H15NO3 It is known for its unique structure, which includes a tert-butyl group, a methyl group, and a 4-oxobut-2-yn-1-yl group attached to a carbamate moiety

Preparation Methods

The synthesis of tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(4-oxobut-2-yn-1-yl)amine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable adducts with key functional groups on the target molecules[4][4].

Comparison with Similar Compounds

tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate can be compared with other carbamate derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2751610-42-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-oxobut-2-ynyl)carbamate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h8H,7H2,1-4H3

InChI Key

MSZFVIKWKKQAFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC#CC=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.